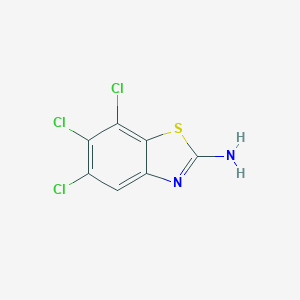
5,6,7-Trichloro-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trichloro-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C7H3Cl3N2S and its molecular weight is 253.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the potential of 5,6,7-trichloro-1,3-benzothiazol-2-amine as an antimicrobial agent. Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance, its derivatives have shown effectiveness against drug-resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
Anti-tubercular Activity
Benzothiazole derivatives, including this compound, have been synthesized and evaluated for their anti-tubercular activity. Studies demonstrate that certain derivatives possess better inhibition potency against Mycobacterium tuberculosis compared to standard drugs . The mechanism involves targeting specific proteins crucial for the survival of the bacteria, thus providing a promising avenue for developing new anti-TB drugs .
Pharmaceutical Development
The compound's structure allows it to serve as a scaffold for designing new therapeutic agents. Researchers are exploring its potential in synthesizing novel benzothiazole-based compounds that could lead to effective treatments for various diseases, including cancer and infectious diseases .
Case Study 1: Synthesis of Anti-tubercular Compounds
In a recent study by Shaikh et al., several acetamide-linked benzothiazole derivatives were synthesized using this compound as a starting material. The synthesized compounds were tested against M. tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) comparable to established anti-TB drugs .
| Compound | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| 7a | 0.25 | INH |
| 7g | 0.30 | RIF |
Case Study 2: Antibacterial Activity Assessment
A comprehensive study evaluated the antibacterial activity of derivatives of this compound against multiple bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition significantly larger than those of conventional antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) | Compound Tested |
|---|---|---|
| E. coli | 22 | Compound A |
| P. aeruginosa | 21 | Compound B |
Propriétés
Numéro CAS |
16582-61-9 |
|---|---|
Formule moléculaire |
C7H3Cl3N2S |
Poids moléculaire |
253.5 g/mol |
Nom IUPAC |
5,6,7-trichloro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H3Cl3N2S/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H2,11,12) |
Clé InChI |
PZTKRJPVVXGQBP-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N |
SMILES canonique |
C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















